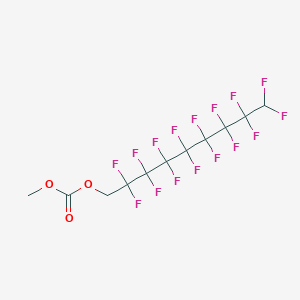

1H,1H,9H-Perfluorononyl methyl carbonate

CAS No.:

Cat. No.: VC16224760

Molecular Formula: C11H6F16O3

Molecular Weight: 490.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H6F16O3 |

|---|---|

| Molecular Weight | 490.14 g/mol |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl methyl carbonate |

| Standard InChI | InChI=1S/C11H6F16O3/c1-29-4(28)30-2-5(14,15)7(18,19)9(22,23)11(26,27)10(24,25)8(20,21)6(16,17)3(12)13/h3H,2H2,1H3 |

| Standard InChI Key | DWUQMAIUHRSFLJ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Introduction

Structural and Molecular Characteristics

1H,1H,9H-Perfluorononyl methyl carbonate belongs to the class of fluorinated carbonates, characterized by a perfluorononyl group () attached to a methyl carbonate moiety (). The extensive fluorination confers exceptional thermal stability, chemical inertness, and hydrophobic properties . The compound’s amphiphilic structure enables interactions with both polar and nonpolar environments, a trait exploited in surface coatings and biological studies.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 490.14 g/mol |

| CAS Number | 1980085-40-2 |

| Storage Conditions | Ambient temperature |

| Density | 1.7–1.9 g/cm³ (estimated) |

The perfluorinated chain contributes to a low surface energy (<20 mN/m), while the carbonate group introduces electrophilic reactivity at the carbonyl carbon . This duality underpins its utility in diverse chemical reactions and material formulations.

Synthesis Methodologies

The synthesis of 1H,1H,9H-Perfluorononyl methyl carbonate typically involves the reaction of perfluoroalkyl iodides with methyl carbonates in the presence of metal fluoride catalysts. A representative method employs perfluorononyl iodide () and dimethyl carbonate (DMC) under controlled conditions .

Reaction Scheme:

(MF = Metal Fluoride Catalyst; THF = Tetrahydrofuran)

Key parameters include:

-

Temperature: -10°C to 10°C to minimize side reactions.

-

Catalysts: Potassium fluoride () or cesium fluoride () enhance nucleophilic substitution efficiency.

-

Solvents: Inert solvents like THF or dichloromethane () are preferred for their low nucleophilicity.

Physicochemical Properties

Thermal and Chemical Stability

The compound’s thermal decomposition onset occurs at ~250°C, attributed to the strength of C-F bonds (). Its resistance to oxidation and UV degradation makes it suitable for high-performance coatings .

Solubility and Reactivity

1H,1H,9H-Perfluorononyl methyl carbonate is sparingly soluble in polar solvents (e.g., water, ethanol) but miscible with fluorinated solvents (e.g., perfluorohexane). The carbonate group undergoes hydrolysis in acidic or basic media, yielding perfluorononanol and carbon dioxide:

Nucleophilic substitutions at the carbonyl carbon are facilitated by the electron-withdrawing effect of fluorine atoms, enabling reactions with amines, thiols, and alkoxides.

Applications in Industrial and Scientific Contexts

Surface Coatings and Materials Science

The compound’s low surface energy and chemical inertness make it ideal for water-repellent coatings. Applications include:

-

Textile treatments: Imparting stain resistance.

Biological Research

Studies highlight its interaction with lipid bilayers and proteins, altering membrane fluidity and enzyme activity. For instance, it modulates the activity of ATP-binding cassette transporters by disrupting lipid-protein interactions, a finding with implications for drug delivery.

Research Advancements and Future Directions

Recent investigations focus on optimizing synthetic routes for scalability and exploring biomedical applications. For example, fluorinated carbonates are being evaluated as drug carriers due to their ability to traverse cell membranes. Additionally, green chemistry approaches aim to replace traditional solvents with alternatives like supercritical to reduce environmental impact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume